
7-Deazaguanine
Overview
Description
7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of 7-deazaguanine involves a multistep conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0). This process is catalyzed by a series of enzymes, including FolE, QueD, QueE, and QueC . The key intermediate, preQ0, is then further modified to produce various derivatives of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of bacteria that possess the necessary biosynthetic pathways. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Chemical Modifications and Their Functions
The presence of 7-deazaguanine derivatives in DNA serves critical functions, particularly in protecting phage genomes from restriction enzymes. The following modifications have been identified:
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2′-Deoxy-7-amido-7-deazaguanine (dADG) : This derivative plays a role in evading host restriction systems.
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2′-Deoxy-7-cyano-7-deazaguanine (dPreQ0) : Acts as an intermediate in both tRNA modification pathways and DNA protection mechanisms.
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2′-Deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ1) : Newly identified derivative that enhances genomic stability.
These modifications are crucial for the survival of certain bacterial strains and phages, allowing them to resist degradation by host nucleases .
Enzymatic Mechanisms
Recent studies have elucidated the roles of various enzymes involved in the incorporation of this compound into DNA:
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DpdA : A transglycosylase that facilitates the insertion of preQ0 into DNA through a unique mechanism involving ATP hydrolysis.
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DpdB : Exhibits ATPase activity essential for the transglycosylation process, highlighting an unexpected interaction between energy metabolism and nucleobase modification.
The structural analysis of these enzymes has revealed critical active site residues necessary for their catalytic functions, providing insights into their mechanisms .
Protective Functions Against Restriction Enzymes
The incorporation of this compound derivatives into viral genomes has been shown to confer resistance against bacterial restriction-modification systems. For instance:
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Phages encoding DpdA exhibit enhanced survival rates when infecting bacterial hosts due to the protective nature of modified bases like dADG and dPreQ0.
This discovery underscores the evolutionary arms race between phages and bacteria, where modifications such as those involving this compound play pivotal roles in genetic stability and survival .
Data Tables
Scientific Research Applications
Viral Genomic Protection
One of the primary applications of 7-deazaguanine is its role in protecting viral genomic DNA from host restriction enzymes. Research has shown that bacteriophages utilize this compound modifications to evade bacterial defense mechanisms. For instance, a study identified multiple derivatives of this compound in phage DNA that help these viruses resist host restriction-modification (RM) systems .
Key Findings:
- Modification Mechanism: The insertion of 2′-deoxy-7-deazaguanine is facilitated by enzymes such as DpdA, which acts as a guanine transglycosylase .
- Diversity of Modifications: Eight derivatives have been cataloged, including previously unknown forms that enhance the resilience of phage genomes against host defenses .
Synthetic Biology
In synthetic biology, this compound derivatives have been employed to create nucleic acid constructs with enhanced stability and reduced susceptibility to nucleases. These properties make them valuable for developing novel biotechnological applications such as gene editing and therapeutic delivery systems.
Applications in Synthetic Biology:
- tRNA Modifications: Certain derivatives like queuosine are involved in minimizing translational errors and stabilizing tRNA molecules .
- Gene Editing Tools: The unique properties of this compound allow for innovative approaches in genome editing technologies, such as CRISPR/Cas9 systems, where they can be used to modify guide RNAs or target sequences for improved specificity and efficiency .
Epigenetic Regulation
Recent studies have highlighted the role of this compound in epigenetic modifications within bacterial systems. These modifications can influence gene expression patterns and cellular responses to environmental changes.
Research Insights:
- Bacterial Defense Mechanisms: The presence of this compound derivatives in bacterial DNA serves as a defense mechanism against phage attacks, showcasing an evolutionary arms race between bacteria and viruses .
- Functional Implications: The incorporation of these modifications into DNA has implications for understanding bacterial adaptation and resilience .
Data Tables
Case Studies
- Bacteriophage CAjan :
- CRISPR/Cas9 Systems :
Mechanism of Action
The mechanism of action of 7-deazaguanine involves its incorporation into DNA and tRNA, where it replaces guanine. This modification alters the structure and function of the nucleic acids, affecting processes such as translation and replication. The molecular targets include tRNA-guanine transglycosylase enzymes, which catalyze the exchange of guanine for this compound .
Comparison with Similar Compounds
Queuosine (Q): A modified nucleoside found in tRNA.
Archaeosine (G+): Another modified nucleoside found in tRNA.
Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes this compound a versatile compound in molecular biology .
Biological Activity
7-Deazaguanine (7DG) is a modified nucleobase derived from guanine, notable for its unique structural and functional properties. It has been identified in various biological systems, particularly in bacteriophages and certain bacterial species, where it plays critical roles in protecting genomic DNA from host restriction enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and implications in molecular biology.
Structural Characteristics
This compound is characterized by the substitution of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the hydrogen bonding and steric properties of the base, influencing its interactions within nucleic acids. The structural variation leads to several derivatives, including:
Derivative | Chemical Structure | Function |
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2′-deoxy-7-deazaguanine (dDG) | ![dDG structure] | Protects viral DNA from restriction enzymes |
2′-deoxy-7-amido-7-deazaguanine (dADG) | ![dADG structure] | Modifies DNA to evade host defenses |
2′-deoxy-7-carboxy-7-deazaguanine (dCDG) | ![dCDG structure] | Involved in DNA stability and function |
Protection Against Restriction Enzymes
One of the primary biological activities of this compound is its role in protecting viral genomic DNA from bacterial restriction-modification (RM) systems. Bacteriophages have evolved mechanisms to incorporate this compound into their DNA, allowing them to evade degradation by host restriction enzymes. For instance, studies have shown that phages such as Enterobacteria phage 9g utilize this compound modifications to replace guanine bases in their genomes, thereby enhancing resistance against host defenses .
Modification Pathways
The insertion of this compound into DNA is facilitated by specific enzymes known as guanine transglycosylases. The DpdA family of proteins plays a crucial role in this process. Recent research has identified multiple subfamilies of DpdA that exhibit varying affinities for different derivatives of this compound, highlighting the evolutionary adaptation of phages to optimize their genomic integrity .
Phage Genomes
A comprehensive analysis of phage genomes revealed that over 180 phages encode for enzymes involved in the synthesis and incorporation of this compound derivatives. Notably, the Escherichia phage CAjan was found to replace up to 32% of its guanine bases with preQ0 (a derivative), showcasing a significant modification that enhances its survival against bacterial defenses .
Bacterial Systems
In bacteria, the presence of this compound modifications has been linked to RM systems encoded by dpd genes located within genomic clusters. These systems are essential for bacterial survival against phage infections and highlight the ongoing arms race between bacteria and their viral counterparts .
Research Findings
Recent studies have provided insights into the biosynthetic pathways that generate various this compound derivatives. Key enzymes involved include:
- DpdL : Catalyzes the decarboxylation of carboxy-derivatives.
- DpdN : Responsible for formyltransferase activities.
- DpdM : Functions as a methyltransferase, contributing to further modifications .
These findings underscore the complexity and adaptability of molecular mechanisms involving this compound across different organisms.
Properties
IUPAC Name |
2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAFFPNXVJANFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223745 | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7355-55-7 | |
Record name | 7-Deazaguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7355-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62498 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Deazaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30223745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-DEAZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPL8T5ZO3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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